1-Quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate
Overview
Description
1-Quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate is a complex organic compound that features a quinoline ring system Quinoline derivatives are known for their diverse biological and pharmacological activities
Preparation Methods
The synthesis of 1-Quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols as reagents.
Formation of the Propan-2-one Moiety: This step involves the addition of a propan-2-one group through aldol condensation or similar reactions.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the compound with perchloric acid.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and green chemistry principles to make the process more sustainable .
Chemical Reactions Analysis
1-Quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, particularly at the 2- and 4-positions.
Addition Reactions: The propan-2-one moiety can undergo nucleophilic addition reactions with various nucleophiles.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting DNA replication and transcription . The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition . These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
1-Quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and basic aromatic properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different functional groups.
Quinolin-2(1H)-one: A derivative with a carbonyl group at the 2-position, known for its antimicrobial properties.
Properties
IUPAC Name |
1-quinolin-1-ium-2-ylsulfanylpropan-2-one;perchlorate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS.ClHO4/c1-9(14)8-15-12-7-6-10-4-2-3-5-11(10)13-12;2-1(3,4)5/h2-7H,8H2,1H3;(H,2,3,4,5) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNMOHXMNNXXKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=[NH+]C2=CC=CC=C2C=C1.[O-]Cl(=O)(=O)=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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